N-ethyl-N-(4-fluorobenzyl)-4-hydroxybenzamide
Description
N-ethyl-N-(4-fluorobenzyl)-4-hydroxybenzamide: is an organic compound that features a benzamide core with ethyl and 4-fluorobenzyl substituents
Properties
IUPAC Name |
N-ethyl-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-18(11-12-3-7-14(17)8-4-12)16(20)13-5-9-15(19)10-6-13/h3-10,19H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIYAWNKBHBLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)F)C(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(4-fluorobenzyl)-4-hydroxybenzamide typically involves the following steps:
Starting Materials: 4-hydroxybenzoic acid, 4-fluorobenzyl chloride, and ethylamine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-N-(4-fluorobenzyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.
Major Products:
Oxidation: 4-keto-N-ethyl-N-(4-fluorobenzyl)benzamide.
Reduction: N-ethyl-N-(4-fluorobenzyl)-4-aminobenzamide.
Substitution: Compounds where the fluorine atom is replaced by the nucleophile.
Scientific Research Applications
N-ethyl-N-(4-fluorobenzyl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-fluorobenzyl)-4-hydroxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation or pain perception.
Comparison with Similar Compounds
- N-ethyl-N-(4-fluorobenzyl)-L-valinamide
- N-ethyl-N-(4-fluorobenzyl)-1,2-ethanediamine
Comparison:
- N-ethyl-N-(4-fluorobenzyl)-4-hydroxybenzamide is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s solubility and reactivity.
- N-ethyl-N-(4-fluorobenzyl)-L-valinamide and N-ethyl-N-(4-fluorobenzyl)-1,2-ethanediamine lack the hydroxyl group, which may result in different chemical and biological properties.
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